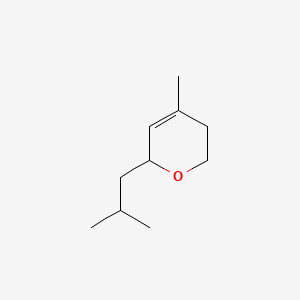
5,6-Dihydro-4-methyl-2-(2-methylpropyl)-2H-pyran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5,6-Dihydro-4-methyl-2-(2-methylpropyl)-2H-pyran” is an organic compound belonging to the class of pyrans. Pyrans are heterocyclic compounds containing an oxygen atom in a six-membered ring. This particular compound features a dihydro modification, indicating the presence of two additional hydrogen atoms, and a methyl and isobutyl group attached to the pyran ring. These structural features can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5,6-Dihydro-4-methyl-2-(2-methylpropyl)-2H-pyran” can be achieved through various organic synthesis methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 4-methyl-2-pentanol with an acid catalyst can lead to the formation of the pyran ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
“5,6-Dihydro-4-methyl-2-(2-methylpropyl)-2H-pyran” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The methyl and isobutyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution Reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce halogenated or aminated derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which “5,6-Dihydro-4-methyl-2-(2-methylpropyl)-2H-pyran” exerts its effects depends on its interaction with molecular targets. For example, it may interact with enzymes or receptors, modulating their activity and influencing biochemical pathways. The specific pathways involved can vary based on the compound’s structure and functional groups.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2H-pyran: Lacks the dihydro modification and isobutyl group.
2-Isobutyl-2H-pyran: Lacks the dihydro modification and methyl group.
Dihydro-2H-pyran: Lacks both the methyl and isobutyl groups.
Uniqueness
“5,6-Dihydro-4-methyl-2-(2-methylpropyl)-2H-pyran” is unique due to its specific combination of functional groups and structural features
Properties
CAS No. |
59848-65-6 |
|---|---|
Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
4-methyl-6-(2-methylpropyl)-3,6-dihydro-2H-pyran |
InChI |
InChI=1S/C10H18O/c1-8(2)6-10-7-9(3)4-5-11-10/h7-8,10H,4-6H2,1-3H3 |
InChI Key |
DGADRHUEAJVDQN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(OCC1)CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















